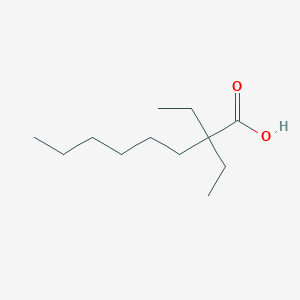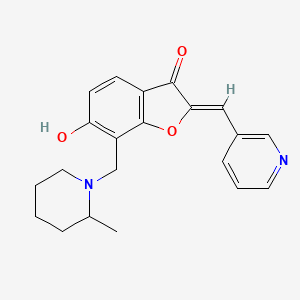
2,2-Diethyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyloctanoic acid is a chemical compound with the CAS Number: 792154-66-6 . It has a molecular weight of 200.32 and its IUPAC name is 2,2-diethyloctanoic acid . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of 2,2-Diethyloctanoic acid is C12H24O2 . The InChI code for this compound is 1S/C12H24O2/c1-4-7-8-9-10-12(5-2,6-3)11(13)14/h4-10H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
2,2-Diethyloctanoic acid is a liquid at room temperature . It has a molecular weight of 200.32 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Human Exposure through Drinking Water
Research has highlighted significant concerns regarding human exposure to PFAS, especially through drinking water. Studies demonstrate that PFOS and PFOA, due to their environmental persistence and bioaccumulation, can contribute significantly to human exposure, raising concerns about potential health risks. These compounds have been extensively investigated, revealing their presence in various countries and linking them to environmental and health concerns due to their persistence and accumulation in food webs (Domingo & Nadal, 2019).
Developmental Toxicity
The developmental toxicity of PFAS, particularly PFOS and PFOA, has been a subject of concern. These substances have been used in numerous industrial and consumer products, and their toxicological profiles, including potential developmental effects, have drawn significant attention. Research suggests the need for further studies to better understand the hazards associated with these compounds (Lau, Butenhoff, & Rogers, 2004).
Emerging Contaminants in Drinking Water
PFOA, identified as an emerging drinking water contaminant, exhibits unique challenges due to its solubility, resistance to degradation, and tendency to bioaccumulate in serum rather than fat. The potential health effects associated with PFOA exposure through drinking water have led to significant research and regulatory interest, underscoring the need for continued investigation and management strategies to mitigate human exposure risks (Post, Cohn, & Cooper, 2012).
Environmental Remediation Techniques
Adsorption for PFAS Removal
The removal of PFAS from water through adsorption techniques, particularly focusing on long-chain compounds like PFOA and PFOS, has been extensively studied. Research emphasizes the challenges associated with removing short-chain PFAS and highlights the need for further development of adsorbents and regeneration techniques to enhance the efficacy of water treatment processes (Gagliano, Sgroi, Falciglia, Vagliasindi, & Roccaro, 2019).
Safety and Hazards
The safety information available indicates that 2,2-Diethyloctanoic acid has some hazards associated with it. It has the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propiedades
IUPAC Name |
2,2-diethyloctanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-12(5-2,6-3)11(13)14/h4-10H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXPWMYZEFIFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyloctanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)


![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)